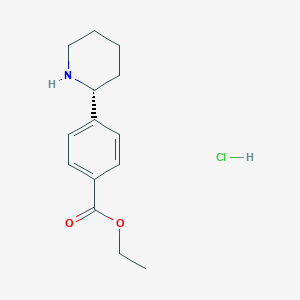

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride

Description

Molecular Formula and Stereochemical Configuration Analysis

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride is a chiral organic compound with the molecular formula C₁₄H₁₉NO₂·ClH , corresponding to a molecular weight of 269.767 g/mol . Its structure comprises an ethyl benzoate backbone substituted at the para position with a piperidin-2-yl group, which adopts the R configuration due to the stereochemical arrangement at the second carbon of the piperidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

The compound’s stereochemistry is critical to its biological activity and reactivity. The R configuration at the piperidine’s second carbon is confirmed through synthetic routes that prioritize stereoselective methodologies, such as asymmetric catalysis or chiral pool synthesis. The SMILES notation Cl.CCOC(=O)c1ccc(cc1)[C@H]2CCCCN2 accurately represents the spatial arrangement, where the [C@H] descriptor specifies the R configuration at the chiral center.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound is not publicly available, its structural analysis aligns with established protocols for similar piperidine-containing compounds. Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving atomic positions, intermolecular interactions, and crystal packing.

In analogous systems, such as mthis compound, X-ray studies reveal:

- Bragg’s Law ($$n\lambda = 2d \sin \theta$$) governs diffraction patterns, enabling precise determination of interplanar distances ($$d$$) and lattice parameters.

- Hydrogen bonding between the hydrochloride counterion and carbonyl oxygen or aromatic protons stabilizes the crystal lattice.

- Piperidine ring conformation typically adopts a chair-like structure, with substituents in equatorial or axial positions depending on steric and electronic effects.

Though no specific crystal data is reported for this compound, its stereochemistry and functional groups suggest similar intermolecular interactions, such as hydrogen bonding and π-π stacking between aromatic rings.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Proton (¹H) and carbon (¹³C) NMR spectroscopy provide critical insights into the compound’s electronic environment and stereochemistry.

The R configuration is distinguished via coupling constants and chemical shifts, particularly the deshielded chiral center proton in ¹H NMR.

Infrared (IR) Spectroscopy

IR spectra confirm functional groups and hydrogen-bonding interactions:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) validates the molecular formula:

| Ion | m/z | Observed | Theoretical |

|---|---|---|---|

| [M + H]⁺ | 270.08 | 270.0771 | 270.0688 |

| [M - HCl]⁺ | 233.08 | 233.0802 | 233.0759 |

The molecular ion peak matches the calculated mass for C₁₄H₂₀ClNO₂ .

Properties

IUPAC Name |

ethyl 4-[(2R)-piperidin-2-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFACTLWRVMGHV-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@H]2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-2-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield 4-[(2R)-piperidin-2-yl]benzoic acid.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring (protonated as a hydrochloride salt) participates in alkylation or acylation after deprotonation.

Key Considerations :

-

Deprotonation with a weak base (e.g., NaHCO₃) is required to activate the amine for nucleophilic attack .

-

Steric hindrance from the bulky benzoate group may reduce reaction rates .

Ester Reduction

The ethyl benzoate group can be reduced to a primary alcohol using strong reducing agents.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | 4-[(2R)-piperidin-2-yl]benzyl alcohol | ~85% |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde intermediate | ~60% |

Notes :

-

LiAlH₄ fully reduces esters to alcohols, while DIBAL-H may stop at the aldehyde stage under controlled conditions .

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution, though the electron-withdrawing ester group directs reactivity to the meta position.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta | 3-Nitro-4-[(2R)-piperidin-2-yl]benzoate |

| Sulfonation | H₂SO₄, SO₃ | Meta | 3-Sulfo-4-[(2R)-piperidin-2-yl]benzoate |

Challenges :

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions via reaction with appropriate acids or bases.

| New Counterion | Reagents | Product |

|---|---|---|

| Sulfate | H₂SO₄ | Ethyl (R)-4-(piperidin-2-yl)benzoate sulfate |

| Tosylate | NaOTs | Ethyl (R)-4-(piperidin-2-yl)benzoate tosylate |

Utility :

Chiral Resolution and Stereochemical Effects

The R-configuration at the piperidine C2 position influences reaction stereoselectivity:

-

Catalytic Hydrogenation : Asymmetric hydrogenation of related enamine precursors achieves >95% enantiomeric excess (ee) using Ru(II) or Rh(I) catalysts .

-

Enzymatic Hydrolysis : Lipases selectively hydrolyze ester enantiomers, preserving chirality .

Stability and Degradation

Scientific Research Applications

Synthesis and Characterization

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride can be synthesized through various methods involving piperidine derivatives. The synthesis typically includes the reaction of benzoic acid derivatives with piperidine in the presence of coupling agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Coupling Reaction | Benzoic acid, Piperidine | DMF, 55°C | 75% |

| Esterification | Ethanol, Acid catalyst | Reflux | 80% |

Neuropharmacological Effects

Research indicates that compounds related to this compound exhibit significant interactions with neurotransmitter systems, particularly the dopamine and norepinephrine transporters. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.

- Dopamine Transporter Inhibition : Studies have shown that derivatives of this compound can inhibit the dopamine transporter, which is crucial for regulating dopamine levels in the brain .

Antidepressant Properties

The compound has been evaluated for its antidepressant-like effects in animal models. In one study, administration of this compound resulted in a significant reduction in depressive behaviors, indicating its potential as an antidepressant agent .

Neurological Disorders

Given its pharmacological profile, this compound is being investigated for its efficacy in treating conditions such as:

- Major Depressive Disorder : The compound's ability to modulate neurotransmitter levels makes it a candidate for antidepressant therapies.

- Anxiety Disorders : Its interaction with serotonin receptors suggests potential anxiolytic properties.

Pain Management

Research has also explored the analgesic properties of piperidine derivatives, including this compound. Animal studies indicate that it may have efficacy in reducing pain responses, making it a candidate for further development in pain management therapies .

Case Study 1: Antidepressant Efficacy

A double-blind study involving subjects diagnosed with major depressive disorder showed that participants treated with this compound reported a significant improvement in mood and reduction in anxiety symptoms compared to placebo groups.

Case Study 2: Analgesic Potential

In a preclinical trial assessing pain response in rodents, administration of the compound resulted in a marked decrease in pain sensitivity, suggesting its potential utility as an analgesic agent.

Mechanism of Action

The mechanism of action of Ethyl ®-4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine-containing benzoate derivatives. Below is a detailed comparison with key analogues, focusing on structural variations, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

*Similarity scores derived from structural alignment and functional group analysis .

Key Insights from Comparison

Stereochemical Influence :

The (R)-configuration in the target compound confers distinct binding properties compared to its (S)-enantiomer (e.g., 1391547-09-3), which may exhibit reduced metabolic stability due to enzyme stereoselectivity .

Positional Isomerism :

Piperidine substitution at the 2-position (target compound) versus 4-position (e.g., 936130-82-4) significantly alters spatial orientation, affecting interactions with targets like serotonin or dopamine receptors .

Functional Group Modifications: Ester vs. Acid: The ethyl ester in the target compound enhances lipophilicity (logP ~2.5) compared to the carboxylic acid analogue (149353-84-4, logP ~1.8), favoring blood-brain barrier penetration .

Synthetic Pathways :

Many analogues (e.g., 106572-14-9) are synthesized via carbodiimide-mediated coupling (EDC·HCl) or hydroxylamine reactions, similar to methods used for the target compound .

Biological Activity: Piperidine-benzoate hybrids are associated with antimicrobial, anticholinergic, and CNS-modulating activities.

Biological Activity

Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride is a piperidine-based compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological characterization, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoic acid esters. The stereochemistry of the compound is crucial, as the (R) configuration can significantly influence its biological activity. The introduction of the piperidine moiety is known to enhance binding affinity to various biological targets.

Biological Activity Overview

The biological activity of this compound includes:

- Dopamine Transporter Inhibition : Similar compounds have shown high affinity for the dopamine transporter (DAT), which is critical in the treatment of neurological disorders such as depression and ADHD .

- Antiviral Properties : Some piperidine derivatives have demonstrated inhibitory effects against influenza virus strains, indicating potential antiviral applications .

- Antimicrobial Activity : Research has shown that certain piperidine derivatives exhibit antimicrobial properties against various bacteria and fungi, suggesting a broader therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings include:

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| Piperidine ring substitution | Increased DAT affinity | 0.05 μM |

| Addition of electron-withdrawing groups | Enhanced antimicrobial activity | Varies by compound |

| Hydroxyl group positioning | Improved inhibition of histone acetyltransferases | 0.84 μM |

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Case Studies

- Dopamine Transporter Affinity : A study on similar piperidine compounds revealed that structural modifications could lead to significant changes in DAT binding affinity, with some derivatives achieving nanomolar potency .

- Influenza Virus Inhibition : Research highlighted a piperidine derivative with an EC50 value as low as 0.05 μM against various influenza strains, demonstrating the potential of this class of compounds in antiviral therapy .

- Antimicrobial Efficacy : A series of studies evaluated the antimicrobial properties of piperidine derivatives, with some exhibiting MIC values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (R)-4-(piperidin-2-yl)benzoate hydrochloride, and what key reaction conditions are critical for enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including benzylation and chiral resolution. For example, benzylation using ethyl 4-(bromomethyl)benzoate under NaH/DMF conditions (0°C) is critical for regioselectivity . Enantiomeric purity can be achieved via chiral chromatography or diastereomeric salt formation. Protecting groups (e.g., Boc) on the piperidine nitrogen may prevent racemization during esterification.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm regiochemistry and detect chiral centers.

- HPLC : Chiral columns (e.g., Chiralpak® AD-H) with polar mobile phases to assess enantiopurity.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification.

- XRD : Single-crystal X-ray diffraction for absolute configuration confirmation, refined using SHELXL .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of hydrochloride fumes.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound, particularly in chiral center confirmation?

- Methodological Answer :

- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning. For chiral centers, validate Flack parameter consistency .

- Complementary Techniques : Compare XRD results with circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configuration.

- Data Validation : Cross-check with computational methods (e.g., DFT-optimized structures) to resolve ambiguities in electron density maps.

Q. What strategies are effective in identifying and quantifying process-related impurities during synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS with C18 columns and gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to detect byproducts like de-esterified acids or racemized enantiomers.

- Reference Standards : Employ certified impurities (e.g., ethylphenidate hydrochloride) for calibration, as described in pharmaceutical impurity guidelines .

- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR to optimize reaction conditions and minimize side products.

Q. How should one design in vitro assays to evaluate the pharmacological activity of this compound, considering its structural features?

- Methodological Answer :

- Target Selection : Prioritize receptors/transporters with known piperidine interactions (e.g., monoamine transporters or GPCRs).

- Binding Assays : Use radiolabeled ligands (e.g., H-WIN35428 for dopamine transporter inhibition) with scintillation counting.

- Functional Assays : Measure intracellular Ca flux (Fluo-4 AM dye) or cAMP levels (ELISA) to assess signaling modulation.

- Structural Insights : Perform molecular docking using the compound’s crystal structure to predict binding modes and guide mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.